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Selectivity Profile of BMS-066

The table below summarizes the key quantitative data on BMS-066's potency and selectivity from the

scientific literature.

Selectivity Fold-Change (vs.

Target/Kinase ICs0 or % Inhibition at 10 uM
IKKPB)
IKKPB 9 nM (ICso) [1] -
IKKa > 4.5 uM (ICso implied) [1] >500-fold
Tyk2 JH2 (pseudokinase domain) 72 nM (ICso, probe 8-fold
displacement) [2]
Kinases with >75% Inhibition (at 6 out of 155 kinases [1] -
10 pM)
Most Potent Off-Target (Brk) ~30-fold less potent than IKK[ >30-fold

[1]

Experimental Evidence and Methodology
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The selectivity profile was established through a series of standardized experiments.

¢ Biochemical Potency Assay: The core potency of BMS-066 was determined by measuring its
inhibition of IKKp-catalyzed phosphorylation of its native substrate, IkBa, in a cell-free system. This
yielded an ICso of 9 nM [1].

¢ Kinome-Wide Selectivity Screening: To comprehensively assess selectivity, BMS-066 was
screened at a concentration of 10 uM against a panel of 155 additional kinases [1]. The assay
measured the compound's ability to displace immobilized affinity ligands bound to each kinase.

o Inclusion Criteria: Only kinases that were inhibited by more than 75% under these conditions
were considered notable off-targets. Just six kinases met this criterion [1].

e Secondary Validation: For these six off-target kinases, full dose-response assays were conducted to
determine their exact ICso values. This confirmed that BMS-066 was more than 30-fold selective
against even the next most potently inhibited kinase [1].

The experimental workflow for determining this selectivity profile is summarized below:

[Start: Biochemical Screelg

(155 kinases)
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Interpretation and Significance

For a researcher, the key takeaways from this data are:
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¢ High Selectivity: The finding that BMS-066 is highly selective for IKK( over more than 95% of the
kinome tested makes it a valuable tool compound for research. It helps minimize concerns that
observed phenotypic effects in cellular or animal models are due to off-target kinase inhibition [1].

¢ Pseudokinase Inhibition: The potent activity against the Tyk2 pseudokinase domain (JH2) reveals a
potentially novel and therapeutically relevant mechanism. Targeting pseudokinases is an emerging
strategy to achieve selectivity, as their binding sites are less conserved than traditional kinase ATP-
binding pockets [3] [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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